

Technical Master File: 3-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Chloro-2-fluorobenzonitrile

CAS No.: 94087-40-8

Cat. No.: B1362877

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Spectral Data, Analytical Protocols, and Quality Control

Part 1: Executive Summary & Physicochemical Profile[1]

3-Chloro-2-fluorobenzonitrile (CAS 94087-40-8) is a critical halogenated aromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and high-value agrochemicals.[1] Its structural uniqueness lies in the ortho-fluorine effect, which modulates the reactivity of the nitrile group and facilitates nucleophilic aromatic substitution (

) at the fluorine position, or metal-halogen exchange at the chlorine position.[1]

For researchers and drug development professionals, ensuring the spectral integrity of this intermediate is paramount to preventing downstream synthetic failures.[1] This guide provides a comprehensive spectral analysis and quality control framework.

Table 1: Physicochemical Identity

Property	Specification
IUPAC Name	3-Chloro-2-fluorobenzonitrile
CAS Number	94087-40-8
Molecular Formula	C H CIFN
Molecular Weight	155.56 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	40 – 44 °C
Solubility	Soluble in Methanol, Chloroform, DMSO, Ethyl Acetate
Purity Standard	98.0% (GC)

Part 2: Comprehensive Spectral Analysis[1]

2.1 Mass Spectrometry (GC-MS)

Methodology: Electron Impact (EI), 70 eV.[1] The mass spectrum is dominated by the molecular ion cluster due to the chlorine isotope effect (

Cl/

Cl ratio of ~3:1).[1]

- Molecular Ion (M

):

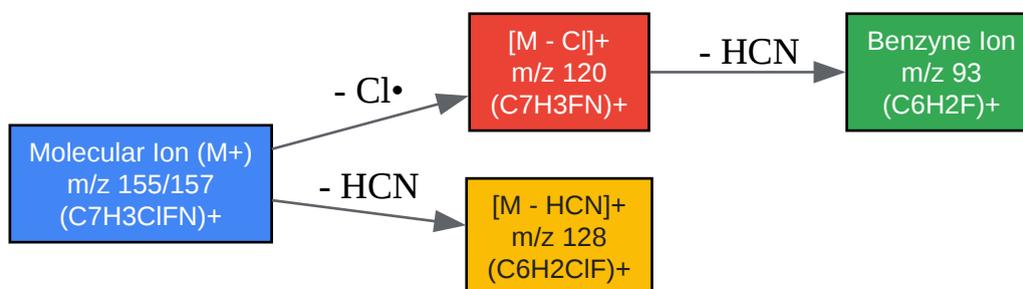
155 (Base peak, 100%) and

157 (~32%).[1]

- Fragmentation Pathway:

- Loss of Cl: The primary fragmentation channel involves the homolytic cleavage of the C-Cl bond, yielding the 2-fluorobenzonitrile radical cation (120).[1]
- Loss of HCN: A secondary pathway involves the loss of HCN from the nitrile group, typically observed at 128 (from parent) or 93 (from the de-chlorinated fragment).[1]

Graphviz Diagram 1: MS Fragmentation Logic



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Figure 1: Primary fragmentation pathways observed in Electron Impact MS for **3-Chloro-2-fluorobenzonitrile**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

2.2 Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[\[1\]](#) The IR spectrum serves as a rapid "fingerprint" ID test.[\[1\]](#) The nitrile stretch is the most diagnostic feature.[\[1\]](#)

Frequency (cm)	Assignment	Notes
2235 – 2245		Sharp, medium intensity.[1] Characteristic of aromatic nitriles.
3050 – 3100		Weak, multiple bands.[1]
1580, 1460		Aromatic ring breathing modes.[1]
1200 – 1250		Strong band.[1] Diagnostic for fluoroarenes.
1050 – 1090		Medium/Strong band.[1]
750 – 800		Out-of-plane bending (1,2,3-trisubstituted benzene pattern). [1]

2.3 Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz, Solvent: CDCl₃

[1][5] The presence of fluorine (F, spin 1/2) introduces significant spin-spin coupling () to both protons (H) and carbons (C), creating complex splitting patterns that are diagnostic for the 2-fluoro substitution pattern.[1]

A.

H NMR Data (Chemical Shift & Splitting)

- 7.65 (1H, ddd, Hz, H-6): The proton ortho to the nitrile is deshielded by the electron-withdrawing CN group.
[1] It couples to H-5 () and F ().[1]
- 7.58 (1H, ddd, Hz, H-4): The proton ortho to the chlorine.[1] It couples to H-5 () and F ().[1]
- 7.25 (1H, td, Hz, H-5): The proton meta to both withdrawing groups.[1] It appears as a pseudo-triplet due to similar coupling constants with H-4 and H-6.[1]

B.

C NMR Data (Proton Decoupled)

- 158.5 (d, Hz, C-2): Carbon directly bonded to Fluorine (large coupling).[1]
- 134.2 (d, Hz, C-4): Carbon meta to Fluorine.[1]
- 130.5 (d, Hz, C-6): Carbon ortho to Fluorine (affected by CN).[1]
- 125.8 (d, Hz, C-5): Carbon para to Fluorine.[1]
- 123.0 (d,

Hz, C-3): Carbon bonded to Chlorine (ortho coupling to F).[1]

- 114.0 (d,

Hz, CN): Nitrile carbon.[1]

- 103.5 (d,

Hz, C-1): Carbon bonded to Nitrile (ortho coupling to F).[1]

Note: Chemical shifts are referenced to TMS (

0.[1]0) and are consistent with substituent additivity rules for trisubstituted benzenes.

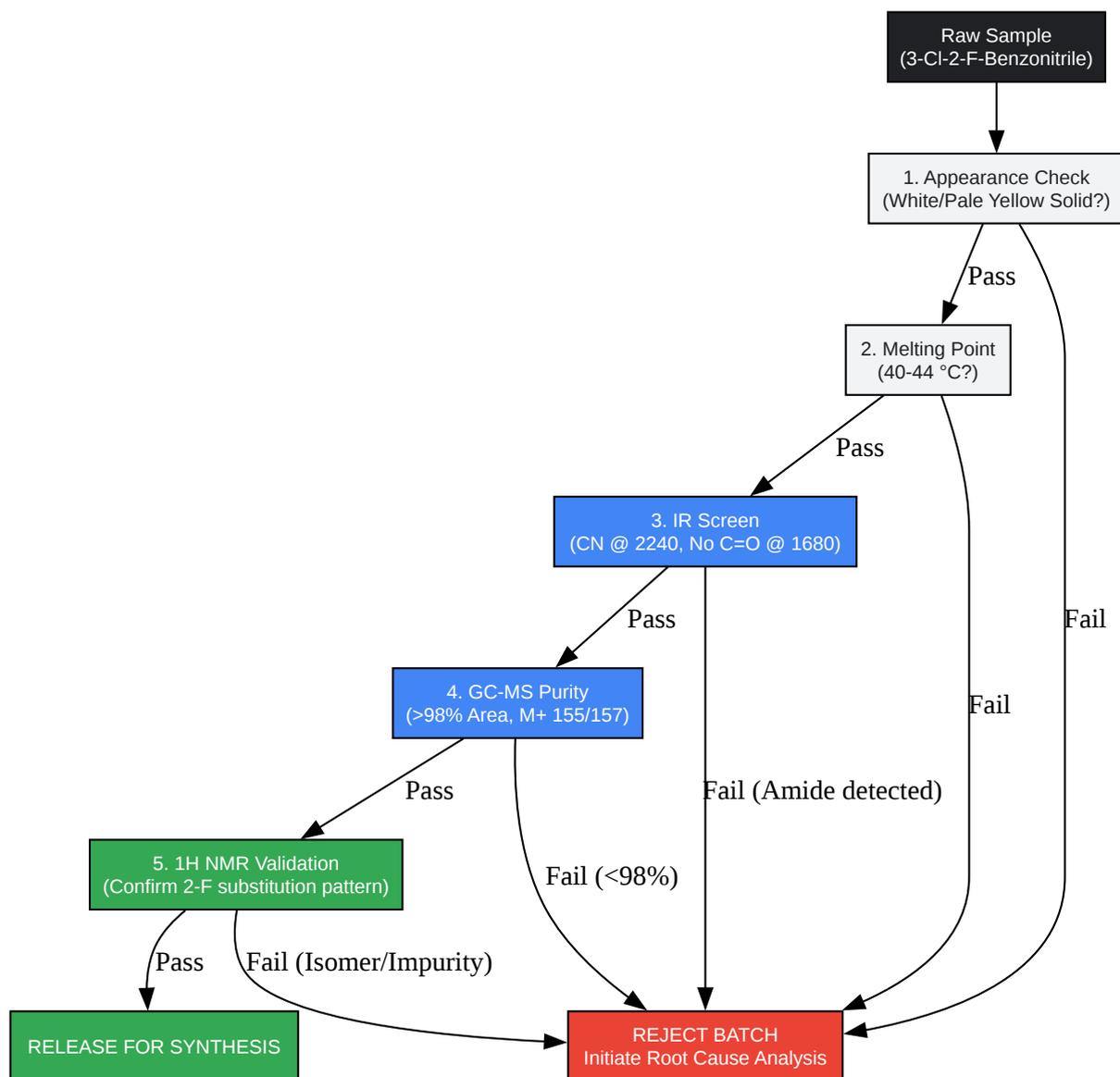
Part 3: Analytical Quality Control (QC) Protocol

To ensure the material meets the stringent requirements for drug development (e.g., as a scaffold for kinase inhibitors), a multi-tiered QC approach is required.[1]

Key Impurities to Monitor:

- 3-Chlorobenzonitrile: Resulting from incomplete fluorination or de-fluorination.[1]
- 2,3-Dichlorobenzonitrile: Resulting from over-chlorination during precursor synthesis.[1]
- Hydrolysis Products: 3-Chloro-2-fluorobenzamide (check for amide peaks in IR ~1680 cm).

Graphviz Diagram 2: QC Decision Tree



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Figure 2: Step-by-step Quality Control decision matrix for validating **3-Chloro-2-fluorobenzonitrile**.

Part 4: Synthesis Context & Handling[1]

Synthesis Route: The most common industrial route involves the Halex reaction (Halogen Exchange). 2,3-Dichlorobenzonitrile is treated with Potassium Fluoride (KF) in a polar aprotic solvent (DMSO or Sulfolane) at elevated temperatures.[1]

- Implication: The most likely impurity is unreacted 2,3-dichlorobenzonitrile.[1] This impurity is difficult to remove by crystallization due to structural similarity but can be resolved by GC.[1]

Handling & Safety:

- Hazard: Acute toxicity (Oral/Dermal/Inhalation).[1] Irritant.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Moisture sensitive (hydrolysis of CN to Amide).[1]

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- [To cite this document: BenchChem. \[Technical Master File: 3-Chloro-2-fluorobenzonitrile\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1362877#3-chloro-2-fluorobenzonitrile-spectral-data\]](#)

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